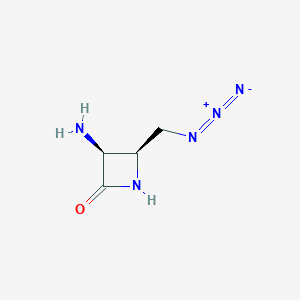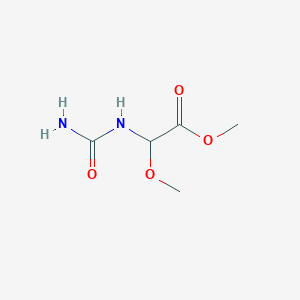
Methyl 2-(carbamoylamino)-2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(carbamoylamino)-2-methoxyacetate is an organic compound with a unique structure that includes both carbamoyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylamino)-2-methoxyacetate typically involves the reaction of methyl chloroacetate with urea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carbamoylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(carbamoylamino)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major product is Methyl 2-(carbamoylamino)-2-oxoacetate.
Reduction: The major product is Methyl 2-(aminomethyl)-2-methoxyacetate.
Substitution: The products vary depending on the nucleophile used, but common products include Methyl 2-(carbamoylamino)-2-thioacetate when using thiols.
Scientific Research Applications
Methyl 2-(carbamoylamino)-2-methoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamoyl groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(carbamoylamino)-2-methoxyacetate exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in interactions with other molecules, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar structure but lacks the methoxy group.
Ethyl 2-(carbamoylamino)-2-methoxyacetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(aminomethyl)-2-methoxyacetate: Similar structure but with an amine group instead of a carbamoyl group.
Uniqueness
Methyl 2-(carbamoylamino)-2-methoxyacetate is unique due to the presence of both carbamoyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
64732-13-4 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)-2-methoxyacetate |
InChI |
InChI=1S/C5H10N2O4/c1-10-3(4(8)11-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9) |
InChI Key |
CPBKWIGVBFAENN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)OC)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




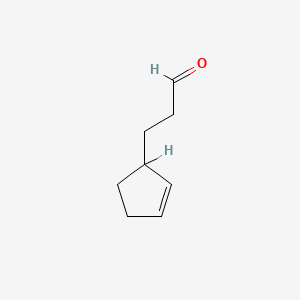
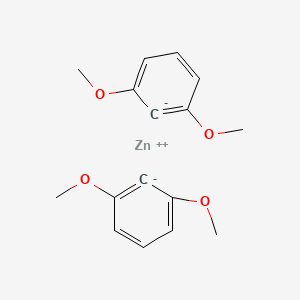
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
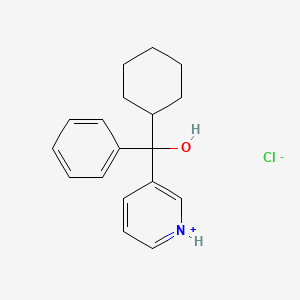
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
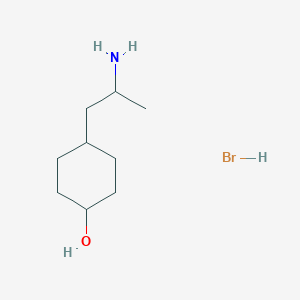



![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
